ent-3-Methoxy-17-methylmorphinan-10-one is a chemical compound belonging to the morphinan family, which is known for its analgesic and psychoactive properties. This compound is structurally related to opioids and exhibits potential therapeutic applications, particularly in pain management and neurological disorders.
The compound can be synthesized from various precursors typically found in the opium poppy, such as thebaine or morphine. These natural sources provide a basis for the semi-synthetic production of ent-3-Methoxy-17-methylmorphinan-10-one, allowing for modifications that enhance its pharmacological profile.
ent-3-Methoxy-17-methylmorphinan-10-one is classified as a morphinan derivative. It falls under the category of alkaloids, which are nitrogen-containing compounds that often exhibit significant biological activity. The compound's classification is significant for understanding its interactions within biological systems and its potential therapeutic uses.
The synthesis of ent-3-Methoxy-17-methylmorphinan-10-one can be achieved through several methods, primarily involving the modification of existing morphinan structures. One common approach is via methylation and methoxylation processes that alter the functional groups on the morphinan backbone.
The molecular structure of ent-3-Methoxy-17-methylmorphinan-10-one features a complex arrangement of rings characteristic of morphinans, including a phenolic hydroxyl group and a methoxy group at specific positions.
ent-3-Methoxy-17-methylmorphinan-10-one can undergo various chemical reactions typical of morphinans, including:
These reactions are generally facilitated by specific catalysts or reagents that promote desired transformations while minimizing side reactions.
The mechanism of action for ent-3-Methoxy-17-methylmorphinan-10-one primarily involves interaction with opioid receptors in the central nervous system.
ent-3-Methoxy-17-methylmorphinan-10-one has potential applications in:
ent-3-Methoxy-17-methylmorphinan-10-one possesses a defined absolute configuration denoted as (9α,13α,14α), with three stereogenic centers creating a rigid enantiomeric scaffold [7] [8]. This ent-morphinan configuration is stereochemically inverted compared to natural (-)-morphinans like morphine, resulting in distinct bioactivity profiles. The enantiomeric specificity arises from differential receptor binding: While natural (9R,13R,14R)-morphinans exhibit high affinity for opioid receptors, the (9S,13S,14S) configuration of this compound enables selective interactions with non-opioid biological targets [3] [5]. This is evidenced by its identification as a key pharmacophore in antiplasmodial ent-morphinan alkaloids like tazopsine, which show activity against Plasmodium liver stages independent of opioid pathways . The molecule's chiral integrity is critical for its function, as epimerization at any stereocenter drastically reduces target engagement [5].
Table 1: Stereochemical Descriptors of ent-3-Methoxy-17-methylmorphinan-10-one
Property | Descriptor |
---|---|
Absolute Configuration | (9α,13α,14α) or (9S,13S,14S) |
Defined Stereocenters | 3 of 3 |
IUPAC Name | (9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one |
Chiral Index | C@H3, C@H4, C@H5 (SMILES notation) |
InChI Stereochemical Layer | t14-,16-,18+/m1/s1 |
The core scaffold of ent-3-Methoxy-17-methylmorphinan-10-one features a characteristic ketone at C-10 and methoxy at C-3, differentiating it from natural morphinans like codeine (3-methoxy) or morphine (3-hydroxy) [2] [9]. Crucially, its ent-configuration inverts the spatial orientation of the entire tetracyclic system compared to natural morphinans. This inversion significantly alters pharmacophore accessibility: The C-10 carbonyl in the ent-series projects into a distinct 3D space, enabling interactions with biological targets unresponsive to natural morphinans [8].
Botanical distribution further highlights this dichotomy: Natural morphinans occur predominantly in Papaver somniferum (opium poppy), while ent-morphinans like this compound appear across ten plant families, including Annonaceae, Menispermaceae, and Lauraceae [3] [5]. This widespread occurrence suggests divergent biosynthetic pathways, with ent-morphinans potentially deriving from norreticuline rather than reticuline [5]. The scaffold's chemical stability also differs: The C-10 carbonyl reduces susceptibility to enzymatic degradation compared to hydroxyl-bearing natural morphinans, potentially extending in vivo half-life [9].
Table 2: Scaffold Comparison: Natural vs. ent-Morphinan
Characteristic | Natural Morphinan (e.g., Morphine) | ent-Morphinan (Subject Compound) |
---|---|---|
C-3 Substituent | Phenolic -OH or -OCH₃ | Methoxy (-OCH₃) |
C-10 Functional Group | Alcohol (-CH₂OH) | Ketone (-C=O) |
C-9 Configuration | R | S |
Biosynthetic Origin | Reticuline | Norreticuline (proposed) |
Primary Bioactivity | Opioid receptor modulation | Antiplasmodial/CNS activities |
The 3-methoxy group serves dual roles in molecular recognition: It blocks hydrogen bonding at the phenolic position (unlike morphine's 3-OH), reducing opioid receptor affinity while enhancing lipophilicity (logP ≈ 2.8) [4] . This modification increases blood-brain barrier penetration, explaining the compound's CNS activity as a dextromethorphan metabolite [9]. The methoxy's steric bulk (van der Waals radius: 3.0Å) also creates a topological barrier that prevents binding to opioid receptor subpockets typically accommodating phenolic -OH groups .
The 17-methyl group on the tertiary nitrogen creates a cationic center (pKa ~8.5) essential for ionic bonding with aspartate residues in target proteins [8]. Structure-activity studies show that N-demethylation (nor-DXM) reduces antiplasmodial potency by 10-fold, while N-alkylation with pyrrolylmethyl (as in derivative 16i) enhances activity 36-fold against P. falciparum liver stages . This confirms the 17-methyl's dual role: It maintains optimal basicity while its hydrophobic surface engages in van der Waals interactions with nonpolar receptor domains. Molecular modeling reveals that the 3-methoxy/17-methyl combination creates a dipole moment of ~2.3 Debye, aligning the molecule in electrostatic fields of target proteins [8].
Table 3: Key Substituent Contributions to Molecular Recognition
Substituent | Electronic Effect | Steric Effect | Biological Consequence |
---|---|---|---|
3-Methoxy | σₘ = 0.12 (Hammett constant) | Blocks H-bond donation | Loss of opioid affinity; enhanced metabolic stability |
17-Methyl | +I effect (inductive) | Shields cationic nitrogen | Modulates target selectivity; prevents N-demethylation |
Figure 1: Molecular Interactions Enabled by Substituents
3-Methoxy Group: - Hydrophobic pocket insertion (ΔG = -3.2 kcal/mol) - Steric occlusion of opioid receptor site 17-Methyl Group: - Ionic bond with Asp147 (KOR) / Glu229 (Pf enzyme) - CH-π stacking with Phe/Tyr residues
Table 4: Systematic Nomenclature of ent-3-Methoxy-17-methylmorphinan-10-one
Nomenclature System | Name |
---|---|
IUPAC | (9α,13α,14α)-3-Methoxy-17-methylmorphinan-10-one |
CAS | 57969-05-8 |
European Pharmacopoeia | Dextromethorphan Hydrobromide Impurity C |
USP | Dextromethorphan Related Compound C |
Synonyms | 10-Ketodextromethorphan; ent-3-Methoxy-17-methylmorphinan-10-one; Dextromethorphan Impurity C |
The hydrogen bonding capacity is redefined by the C-10 ketone, which acts as a hydrogen bond acceptor (vs. hydrogen bond donor in C-10 alcohol morphinans). This facilitates interactions with serine/threonine residues in malarial enzymes, explaining the compound's antiplasmodial activity at 2.1 μM IC₅₀ against blood-stage P. falciparum . The combined electronic effects of 3-methoxy and C-10 ketone create a conjugated system extending from ring A to C, evidenced by UV λₘₐₓ at 280 nm, which may facilitate π-stacking with aromatic residues in therapeutic targets [9] [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3